![molecular formula C14H4F5NO5S B12552689 2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 142096-70-6](/img/structure/B12552689.png)
2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical properties and applications. This compound features a pentafluorobenzene sulfonyl group attached to an isoindole dione structure, making it a valuable reagent in various chemical reactions and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3,4,5,6-pentafluorobenzenesulfonyl chloride with isoindole-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Electrophilic Aromatic Substitution: The pentafluorobenzene ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone.
Aplicaciones Científicas De Investigación
2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is utilized in various scientific research fields:
Chemistry: It serves as a reagent for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in labeling and detecting biomolecules due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione involves its ability to act as an electrophile or nucleophile in various chemical reactions. The pentafluorobenzene sulfonyl group is highly reactive, allowing the compound to participate in diverse transformations. Molecular targets and pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentafluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
2,3,4,5,6-Pentafluorobenzene-1-sulfonyl fluoride: Another sulfonyl derivative with similar reactivity.
2,3,4,5,6-Pentafluorobenzyl bromide: Used in similar nucleophilic substitution reactions.
Uniqueness
2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a highly reactive sulfonyl group and an isoindole dione structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in research and industrial applications.
Propiedades
Número CAS |
142096-70-6 |
|---|---|
Fórmula molecular |
C14H4F5NO5S |
Peso molecular |
393.24 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2,3,4,5,6-pentafluorobenzenesulfonate |
InChI |
InChI=1S/C14H4F5NO5S/c15-7-8(16)10(18)12(11(19)9(7)17)26(23,24)25-20-13(21)5-3-1-2-4-6(5)14(20)22/h1-4H |
Clave InChI |
BSILUFBEYNTQLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


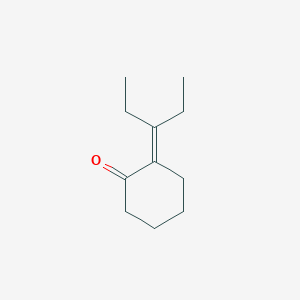

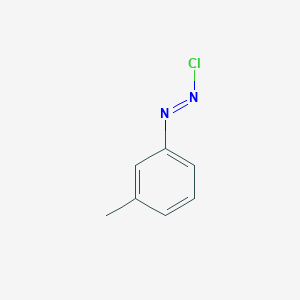

![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
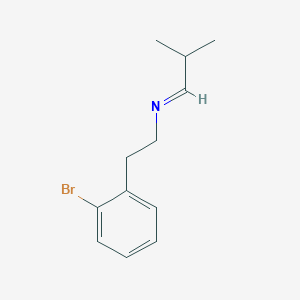
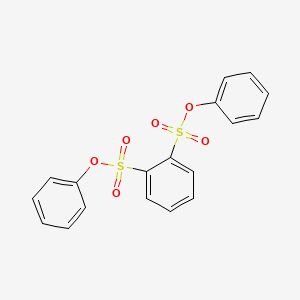
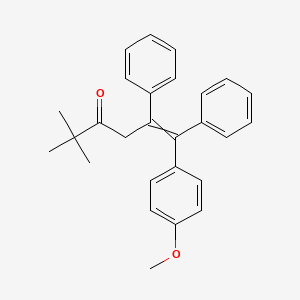
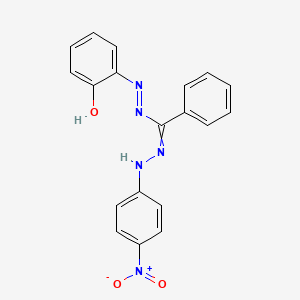
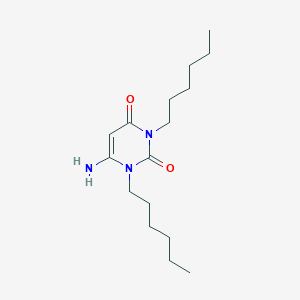

![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
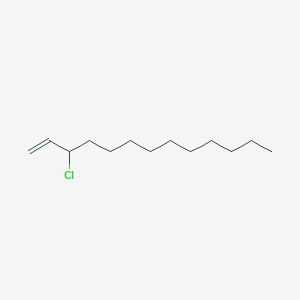
silane](/img/structure/B12552702.png)
